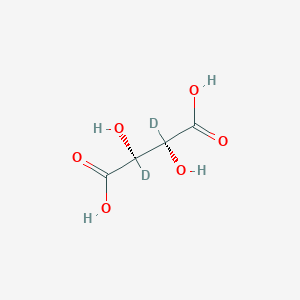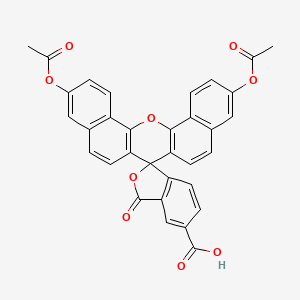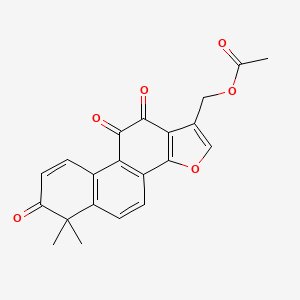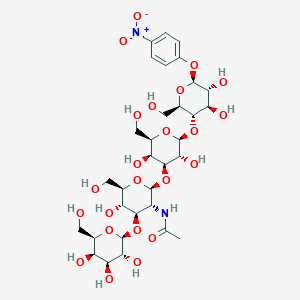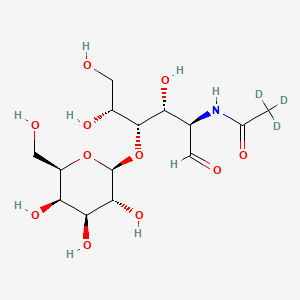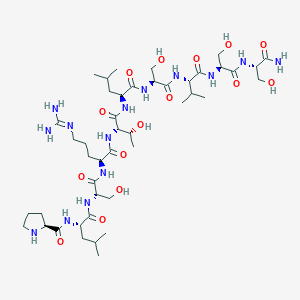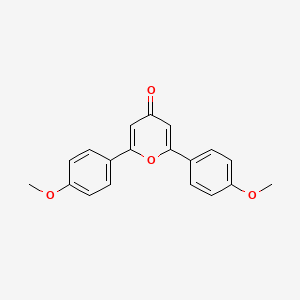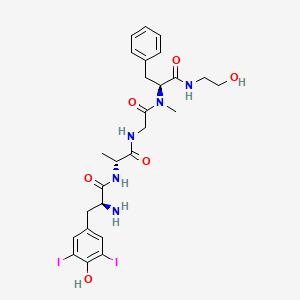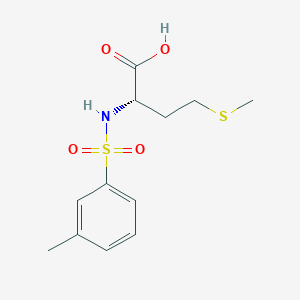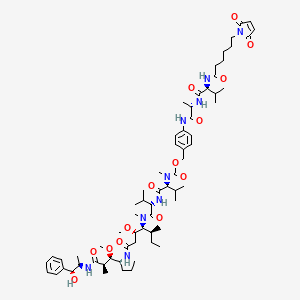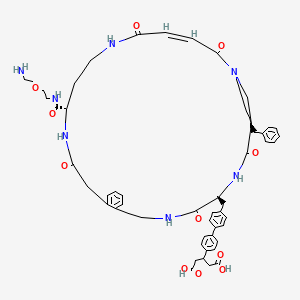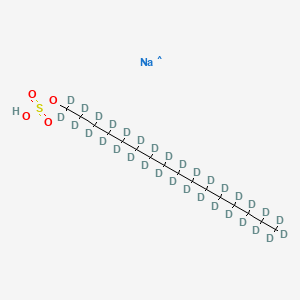
Sodium hexadecyl sulfate-d33
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium hexadecyl sulfate-d33 is a deuterium-labeled version of sodium hexadecyl sulfate. This compound is primarily used in scientific research due to its stable isotopic labeling, which makes it valuable for various analytical and experimental applications. The deuterium labeling involves replacing hydrogen atoms with deuterium, a stable isotope of hydrogen, which can significantly affect the compound’s pharmacokinetic and metabolic profiles .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of sodium hexadecyl sulfate-d33 typically involves the deuteration of sodium hexadecyl sulfate. This process can be achieved through various chemical reactions that replace hydrogen atoms with deuterium. One common method involves the use of deuterated reagents and solvents under controlled conditions to ensure the incorporation of deuterium into the compound .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized equipment and reactors to handle the deuterated reagents and ensure the efficient production of the compound. The purity and isotopic labeling are critical factors in the industrial production process .
Analyse Des Réactions Chimiques
Types of Reactions: Sodium hexadecyl sulfate-d33 can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of deuterium, which can alter the reaction kinetics and mechanisms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or alkanes .
Applications De Recherche Scientifique
Sodium hexadecyl sulfate-d33 has a wide range of applications in scientific research:
Chemistry: It is used as a tracer in various chemical reactions to study reaction mechanisms and kinetics.
Biology: The compound is employed in biological studies to investigate metabolic pathways and enzyme activities.
Medicine: In pharmaceutical research, this compound is used to study drug metabolism and pharmacokinetics.
Mécanisme D'action
The mechanism of action of sodium hexadecyl sulfate-d33 involves its interaction with molecular targets and pathways. The deuterium labeling can affect the compound’s binding affinity and interaction with enzymes and receptors. This can lead to changes in the compound’s pharmacokinetic and metabolic profiles, making it a valuable tool for studying drug interactions and metabolic pathways .
Comparaison Avec Des Composés Similaires
- Sodium tetradecyl sulfate
- Sodium dodecyl sulfate
- Sodium octadecyl sulfate
Comparison: Sodium hexadecyl sulfate-d33 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. The presence of deuterium can significantly alter the compound’s properties, making it more stable and providing valuable insights into reaction mechanisms and metabolic pathways. This uniqueness makes this compound a preferred choice for specific research applications .
Propriétés
Formule moléculaire |
C16H34NaO4S |
|---|---|
Poids moléculaire |
378.7 g/mol |
InChI |
InChI=1S/C16H34O4S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-21(17,18)19;/h2-16H2,1H3,(H,17,18,19);/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2; |
Clé InChI |
HMWHAHJOIHEFOG-XZAQTRAVSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])OS(=O)(=O)O.[Na] |
SMILES canonique |
CCCCCCCCCCCCCCCCOS(=O)(=O)O.[Na] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(methylamino)pyrimidin-2-one](/img/structure/B12405550.png)
